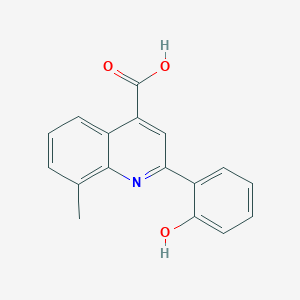

2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antibacterial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance, studies have shown that 2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid can be evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structural modifications can enhance its antibacterial activity compared to known agents like ampicillin .

2. Antioxidant Potential

The compound has been investigated for its antioxidant properties, which are critical in combating oxidative stress-related diseases. Studies on related quinoline derivatives suggest that structural modifications can lead to increased antioxidant activity, making them potential candidates for therapeutic applications in oxidative stress management .

3. Antileishmanial Activity

Recent research indicates that certain quinoline derivatives have shown promise against Leishmania donovani, the causative agent of leishmaniasis. The antileishmanial activity of these compounds is assessed through in vitro studies, with varying concentrations demonstrating efficacy comparable to standard treatments .

4. Neuroprotective Effects

Quinoline derivatives have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to inhibit excitatory amino acids at the NMDA receptor complex suggests potential applications in treating conditions like epilepsy and neurodegeneration .

Material Science Applications

1. Metal Chelation

The presence of functional groups in this compound allows for effective metal ion chelation. This property is beneficial in various applications, including catalysis and the development of new materials with specific electronic or magnetic properties.

2. Photophysical Properties

Studies on quinoline derivatives indicate that they possess unique photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to absorb light and emit fluorescence can be harnessed in developing advanced materials for electronics.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase and protein tyrosine phosphatases, leading to its biological effects. The compound’s ability to chelate metal ions also plays a role in its antimicrobial and antioxidant activities.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: The parent compound of 2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid, known for its antimalarial properties.

2-Hydroxyquinoline: A derivative with similar antimicrobial activities.

8-Methylquinoline: Shares structural similarities but lacks the carboxylic acid group.

Uniqueness

This compound is unique due to the presence of both the hydroxyphenyl and carboxylic acid groups, which enhance its biological activity and make it a versatile compound for various applications.

Actividad Biológica

2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid, a member of the quinoline derivatives family, has garnered attention due to its potential biological activities. The compound's structure, characterized by a hydroxyl group and a carboxylic acid group, suggests significant interactions with biological macromolecules, making it a candidate for various therapeutic applications.

- Molecular Formula : C17H13NO3

- Molecular Weight : 279.30 g/mol

- Structural Features : The presence of the hydroxyl group enhances solubility in polar solvents, while the carboxylic acid group may facilitate hydrogen bonding interactions. This structural configuration is conducive to metal chelation and interaction with enzymes and receptors involved in various biological processes .

Biological Activity Overview

Research indicates that quinoline derivatives exhibit a wide range of pharmacological properties, including:

- Anticancer activity

- Antiviral effects

- Antimicrobial properties

- Neuroprotective effects

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The compound may act as an inhibitor or modulator in various biochemical pathways, potentially affecting cell proliferation and survival.

Anticancer Activity

Studies have shown that quinoline derivatives can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have demonstrated effectiveness against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

In vitro studies suggest that this compound may exhibit cytotoxicity at specific concentrations while maintaining low toxicity towards normal cells .

Antimicrobial Properties

The compound has also been tested for its antimicrobial activity against various bacterial strains. Preliminary results indicate that it may possess significant inhibitory effects against:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

These findings suggest that this compound could be developed into a therapeutic agent for treating bacterial infections, particularly those resistant to conventional antibiotics .

Antiviral Effects

Quinoline derivatives are known for their antiviral properties. Research indicates that certain modifications in the structure of quinolines can enhance their efficacy against viral pathogens. The potential for this compound to act against viruses such as HIV and influenza warrants further investigation .

Case Studies and Research Findings

Propiedades

IUPAC Name |

2-(2-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-10-5-4-7-11-13(17(20)21)9-14(18-16(10)11)12-6-2-3-8-15(12)19/h2-9,19H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYPLHNZZASFOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.